PravastatinLactone-d3

概要

説明

Pravastatin Lactone-d3 is a deuterium-labeled derivative of Pravastatin Lactone. It is primarily used as an internal standard in analytical chemistry for quantifying the concentration of pravastatin in various samples through techniques such as mass spectrometry . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of drugs .

準備方法

The preparation of Pravastatin Lactone-d3 involves several synthetic routes and reaction conditions. One common method includes the microbial process for preparing pravastatin, which involves the fermentation of specific microorganisms . The pravastatin lactone batches are combined, and the sodium salt is prepared by dissolving pravastatin lactone in acetone and adding aqueous sodium hydroxide under stirring conditions . This method ensures the formation of the desired compound with high purity.

化学反応の分析

Pravastatin Lactone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, acetonitrile, methanol, and sodium hydroxide . The major products formed from these reactions include the 3-alpha-isomer of pravastatin and a glutathione conjugate . The compound’s stability and degradation behavior are also studied using techniques such as liquid chromatography and mass spectrometry .

科学的研究の応用

Analytical Chemistry

Internal Standard in Mass Spectrometry

Pravastatin Lactone-d3 serves as an internal standard in mass spectrometry for quantifying pravastatin levels in biological samples. The deuterium labeling provides a distinct mass signature that enhances the accuracy and sensitivity of analytical methods. This application is crucial for pharmacokinetic studies, where precise measurement of drug concentrations is necessary.

Table 1: Comparison of Analytical Techniques Using Pravastatin Lactone-d3

| Technique | Application | Advantages |

|---|---|---|

| Mass Spectrometry | Quantification of pravastatin levels | High sensitivity and specificity |

| Liquid Chromatography | Separation and analysis of pravastatin | Effective for complex biological matrices |

| NMR Spectroscopy | Structural elucidation | Provides detailed information on molecular structure |

Pharmacological Research

Cholesterol-Lowering Effects

Pravastatin Lactone-d3, like its parent compound pravastatin, functions as an HMG-CoA reductase inhibitor, playing a vital role in cholesterol biosynthesis regulation. Studies have demonstrated its effectiveness in lowering LDL cholesterol levels, which is critical for managing hyperlipidemia and reducing cardiovascular risk.

Case Study: Efficacy in Hyperlipidemia

A clinical trial involving patients with hypercholesterolemia showed that treatment with pravastatin resulted in significant reductions in total cholesterol (18%) and LDL cholesterol (27%) over 12 weeks. The study emphasized the importance of using accurate quantification methods, including those utilizing Pravastatin Lactone-d3, to monitor drug efficacy and patient response .

Clinical Applications

Monitoring Drug Interactions

Pravastatin Lactone-d3 is also used to study drug interactions and metabolic pathways involving statins. By providing a reliable internal standard, researchers can better understand how pravastatin interacts with other medications and its effects on lipid metabolism.

Case Study: Drug Interaction Analysis

In a study assessing the interaction between pravastatin and cholestyramine, it was found that coadministration led to a 50% reduction in LDL levels. The use of Pravastatin Lactone-d3 as an internal standard allowed for precise measurement of pravastatin concentrations during the interaction analysis .

Biotechnological Applications

Synthesis via Microbial Fermentation

The synthesis of Pravastatin Lactone-d3 often involves biotechnological methods, including microbial fermentation. This process not only enhances yield but also allows for the incorporation of deuterium into the compound during biosynthesis, which is essential for its analytical applications.

Table 2: Synthesis Methods for Pravastatin Lactone-d3

| Method | Description | Yield (%) |

|---|---|---|

| Microbial Fermentation | Utilizes genetically modified strains | Up to 80% |

| Chemical Synthesis | Traditional organic synthesis techniques | Variable |

作用機序

Pravastatin Lactone-d3, like pravastatin, is a specific inhibitor of the hepatic enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis . By inhibiting this enzyme, pravastatin reduces cholesterol biosynthesis, leading to lower levels of circulating atherogenic lipoproteins . The inhibition of HMG-CoA reductase also has pleiotropic effects, including anti-inflammatory and antiatherosclerotic actions .

類似化合物との比較

Pravastatin Lactone-d3 is unique compared to other statins due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles . Similar compounds include lovastatin, mevastatin, and simvastatin, which are also HMG-CoA reductase inhibitors . pravastatin is highly hydrophilic compared to these compounds, which are administered as prodrug lactones that convert to their active hydroxy acid forms in vivo . This hydrophilicity contributes to pravastatin’s distinct pharmacological properties and therapeutic effects .

生物活性

Pravastatin Lactone-D3 is a deuterium-labeled derivative of pravastatin, a member of the statin class of drugs, primarily used for lowering cholesterol levels. This compound serves as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify pravastatin concentrations in biological samples. Its biological activity is closely tied to its mechanism of action as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis.

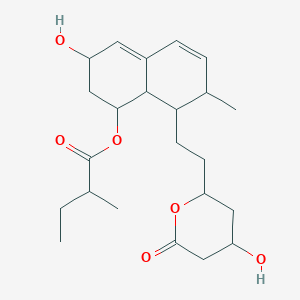

Chemical Structure and Synthesis

Pravastatin Lactone-D3 has a complex molecular structure characterized by its lactone ring and multiple chiral centers. The molecular formula is C23H31D3O5, with a molecular weight of approximately 409.54 g/mol. The synthesis typically involves deuteration of pravastatin lactone through chemical synthesis or microbial fermentation using genetically modified strains of fungi or bacteria that incorporate deuterium during biosynthesis.

Pravastatin Lactone-D3 functions by competitively inhibiting the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is essential for cholesterol synthesis in the liver. This inhibition reduces the production of cholesterol, leading to increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream. This mechanism contributes significantly to cardiovascular health improvements by lowering serum cholesterol levels.

Biological Activity and Pharmacokinetics

Research indicates that Pravastatin Lactone-D3 exhibits biological activity similar to its parent compound, pravastatin. It has been shown to influence various cellular pathways and metabolic processes:

- Cholesterol Reduction : Studies demonstrate significant reductions in serum cholesterol levels when using pravastatin and its derivatives, including Pravastatin Lactone-D3.

- Pleiotropic Effects : Beyond cholesterol reduction, pravastatin has been associated with improved insulin sensitivity and anti-inflammatory effects, although results can be controversial depending on the specific statin and patient population .

Case Studies and Research Findings

Several studies have explored the effects of pravastatin and its derivatives on various health outcomes:

- Impact on Inflammation : A systematic review indicated that pravastatin therapy significantly reduces inflammatory biomarkers such as high-sensitive C-reactive protein (hsCRP) in patients with coronary artery disease .

- Muscle-related Adverse Effects : Research has documented adverse effects associated with statin therapy, including myopathy and rhabdomyolysis, with varying incidence rates among different statins. Pravastatin is generally considered to have a lower risk profile compared to other statins .

- Metabolic Studies : In vitro studies utilizing Pravastatin Lactone-D3 have been instrumental in understanding its pharmacokinetic properties and interactions with metabolic enzymes, which can inform dosing regimens and therapeutic strategies .

Data Table: Comparative Analysis of Statins

| Statin | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Pravastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Myalgia, elevated liver enzymes |

| Atorvastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Myopathy, rhabdomyolysis |

| Simvastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Myopathy, gastrointestinal issues |

| Lovastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Muscle pain, liver dysfunction |

特性

IUPAC Name |

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901103133 | |

| Record name | 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901103133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81131-71-7 | |

| Record name | 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81131-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901103133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。